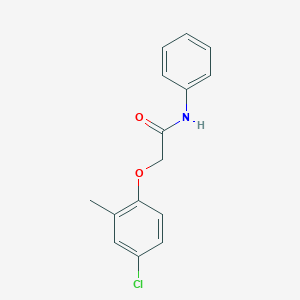
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide, also known as Propanil, is a widely used herbicide that is effective against a broad range of weeds in rice paddies. This chemical compound belongs to the acetanilide family and is known for its excellent herbicidal properties.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is commonly used in rice paddies to control weeds such as Echinochloa crus-galli, Cyperus difformis, and Monochoria vaginalis. In addition to its herbicidal properties, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is responsible for the biosynthesis of fatty acids in plants. Inhibition of ACCase leads to the disruption of lipid metabolism, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the synthesis of chlorophyll, which results in the yellowing of leaves. In addition, it has been shown to inhibit the synthesis of proteins and nucleic acids, which are essential for plant growth and development. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).
实验室实验的优点和局限性
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide in lab experiments include its high herbicidal activity, broad spectrum of activity, and low toxicity to mammals. However, its use is limited by its short half-life in the environment, which can lead to the development of herbicide-resistant weeds.
未来方向
Future research on 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide should focus on developing more efficient synthesis methods that are environmentally friendly. In addition, further studies are needed to investigate the potential use of this compound as an antimicrobial agent. Furthermore, research should be conducted to develop new herbicides that are effective against herbicide-resistant weeds. Finally, studies should be conducted to investigate the potential ecological impacts of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide on non-target organisms.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(4-chloro-2-methylphenoxy)acetate with aniline to form 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide.
属性
CAS 编号 |
52723-84-9 |
|---|---|
产品名称 |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-9-12(16)7-8-14(11)19-10-15(18)17-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
InChI 键 |
FDDJKDJSDPCMJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
其他 CAS 编号 |
52723-84-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



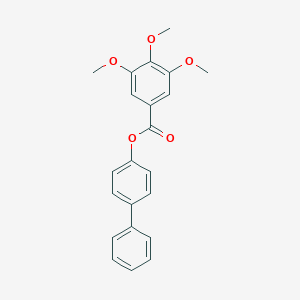

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
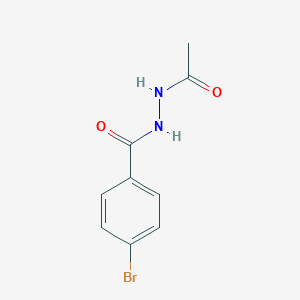
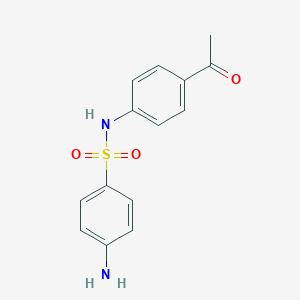
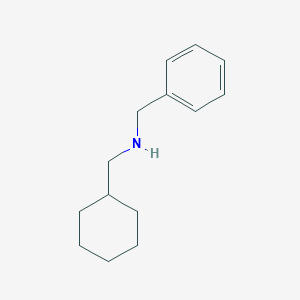
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)


![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

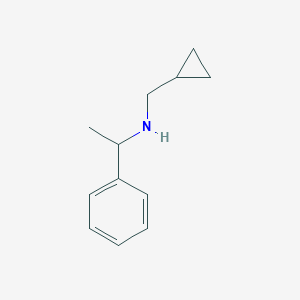
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
